(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 845909-00-4
VCID: VC2864173
InChI: InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
SMILES: COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl
Molecular Formula: C10H13BrClNO2
Molecular Weight: 294.57 g/mol

(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

CAS No.: 845909-00-4

Cat. No.: VC2864173

Molecular Formula: C10H13BrClNO2

Molecular Weight: 294.57 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride - 845909-00-4

Specification

CAS No. 845909-00-4
Molecular Formula C10H13BrClNO2
Molecular Weight 294.57 g/mol
IUPAC Name methyl (3R)-3-amino-3-(3-bromophenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Standard InChI Key PKCPLSGPTCTEMS-SBSPUUFOSA-N
Isomeric SMILES COC(=O)C[C@H](C1=CC(=CC=C1)Br)N.Cl
SMILES COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl
Canonical SMILES COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Identification Parameters

The compound (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is precisely identified through various chemical identifiers that provide unambiguous reference points for researchers.

ParameterValue
CAS Number845909-00-4
Molecular FormulaC₁₀H₁₃BrClNO₂
Molecular Weight294.57 g/mol
IUPAC Namemethyl (3R)-3-amino-3-(3-bromophenyl)propanoate;hydrochloride
InChIInChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
InChIKeyPKCPLSGPTCTEMS-SBSPUUFOSA-N
Canonical SMILESCOC(=O)CC(C1=CC(=CC=C1)Br)N.Cl

The compound is also known by several synonyms including D-3-Amino-3-(3-bromo)propanoic acid methyl ester hydrochloride, which emphasizes its specific stereochemistry .

Structural Features

The molecule consists of a 3-bromophenyl group attached to the chiral carbon atom at position 3, which bears an amino group in the (R)-configuration. This chiral center is crucial for the compound's biological activity and stereoselectivity in reactions. The propanoate backbone connects the chiral center to a methyl ester group, while the entire structure exists as a hydrochloride salt.

The bromine substituent at the meta position of the phenyl ring provides distinctive electronic and steric properties that influence the compound's reactivity and potential applications. The presence of this halogen makes the compound particularly useful for further functionalization through various coupling reactions.

Synthesis and Preparation Methods

Stereoselective Synthesis

The stereoselective synthesis of the (R)-enantiomer likely involves either:

  • Asymmetric hydrogenation of prochiral dehydroamino esters using chiral catalysts

  • Resolution of racemic mixtures

  • Chiral auxiliary-based approaches

The literature suggests that for halogen-substituted derivatives (including bromo-substituted compounds), the β-isomer typically dominates during synthesis, which aligns with the structure of our target compound .

Isolation and Purification

The final step in the preparation typically involves the formation of the hydrochloride salt. This is achieved by treating the free amine with HCl, followed by crystallization. For related amino acid derivatives, crystallization from ethanol and diethyl ether mixtures has been demonstrated to yield the hydrochloride salts in good to excellent yields (88% reported for a 3-bromo derivative) .

Physical and Chemical Properties

Solubility Profile

As a hydrochloride salt, the compound demonstrates enhanced aqueous solubility compared to its free base form. This property is particularly valuable for biological testing and pharmaceutical applications. The compound is likely soluble in polar protic solvents such as methanol, ethanol, and water, while showing limited solubility in less polar solvents like diethyl ether and hexanes.

Stability Considerations

Applications and Research Implications

Pharmaceutical Applications

β-Amino acids and their derivatives, including (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride, serve as important building blocks in medicinal chemistry. The compound's specific stereochemistry and functionalization pattern make it potentially valuable in the synthesis of pharmaceutically active compounds.

The presence of the 3-bromophenyl substituent provides opportunities for further functionalization through cross-coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings), potentially expanding the compound's utility in pharmaceutical synthesis.

Synthetic Applications

As a chiral building block, this compound may find applications in:

  • Peptide synthesis, particularly for the preparation of β-peptides

  • Total synthesis of complex natural products

  • Development of chiral catalysts and ligands

The methyl ester functionality offers a protected carboxylic acid group that can be selectively deprotected under mild conditions, facilitating sequential peptide coupling reactions.

QuantityCatalog NumberPrice (€, excluding VAT)
100 mgR00IDEM,100mgNot specified
250 mgR00IDEM,250mg301.43
1 gR00IDEM,1g804.82

These offerings cater to different research scales, from preliminary investigations to larger synthetic applications .

Structural Relationship to Similar Compounds

Related Amino Acid Derivatives

(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride belongs to a broader family of β-amino acid derivatives with various aromatic substituents. Similar compounds include:

  • (R)-Methyl 3-amino-3-(3-chloro-5-methoxyphenyl)propanoate hydrochloride, which features a chlorine atom and methoxy group on the phenyl ring

  • Other halogen-substituted derivatives (fluorine, chlorine) at various positions on the phenyl ring

  • Alkyl-substituted analogs featuring methyl, ethyl, or propyl groups

These structural relatives often display similar chemical behaviors but may exhibit distinct biological activities depending on the electronic and steric properties of their substituents .

Structural Significance

The specific (R)-configuration at the C-3 position is of particular importance, as it determines the three-dimensional arrangement of the molecule and consequently influences its biological activity and reactivity. The meta-position of the bromine on the phenyl ring also contributes to the compound's distinct properties compared to ortho- or para-substituted analogs .

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